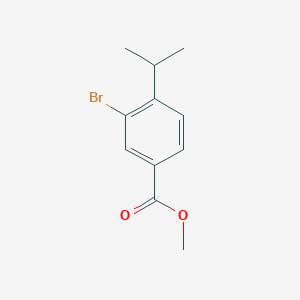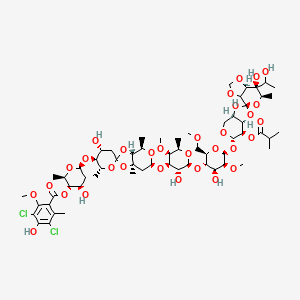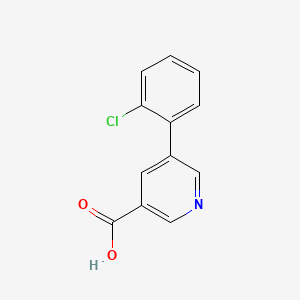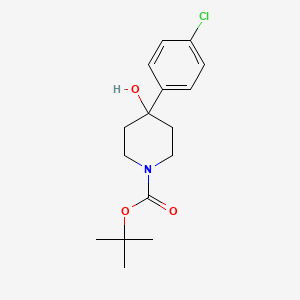
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate, also known as TBHP, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBHP is a piperidine derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated. In
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications
Stereoselective Syntheses of Substituted Derivatives : Research by Boev et al. (2015) focuses on synthesizing substituted tert-butyl 4-hydroxypiperidine-1-carboxylate derivatives. These derivatives demonstrate significant potential in various chemical synthesis processes due to their stereoselective properties (Boev et al., 2015).
Vinylfluoro Group as an Acetonyl Cation Equivalent : Purkayastha et al. (2010) have highlighted the use of a vinylfluoro group as an acetonyl cation equivalent under acidic conditions, with tert-butyl derivatives being used in the synthesis of pipecolic acid derivatives. This synthesis approach demonstrates the chemical versatility of tert-butyl derivatives (Purkayastha et al., 2010).
Intermediate in Protein Tyrosine Kinase Inhibitor Synthesis : Chen Xin-zhi (2011) presented a method for synthesizing tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor. This highlights the role of tert-butyl derivatives in pharmaceutical synthesis (Chen Xin-zhi, 2011).
Crystal Structure Studies : Didierjean et al. (2004) conducted X-ray studies to reveal the molecular structure of similar tert-butyl derivatives, underscoring the importance of these compounds in advanced crystallography and molecular structure analysis (Didierjean et al., 2004).
Synthesis of Bioactive Compounds : Kong et al. (2016) discussed the synthesis of tert-butyl derivatives as intermediates in the production of biologically active compounds such as crizotinib. This underlines the significance of these compounds in the development of bioactive molecules (Kong et al., 2016).
Propiedades
IUPAC Name |
tert-butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-8-16(20,9-11-18)12-4-6-13(17)7-5-12/h4-7,20H,8-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCCFQYHVLRASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=CC=C(C=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621347 | |
| Record name | tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
235109-63-4 | |
| Record name | tert-Butyl 4-(4-chlorophenyl)-4-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

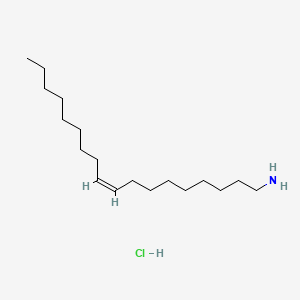

![1-{2-[2-Fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazol-5-yl}ethan-1-ol](/img/structure/B1603762.png)
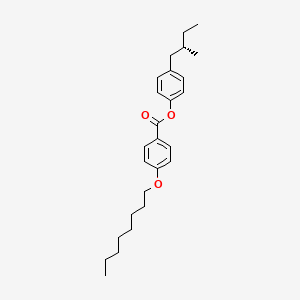
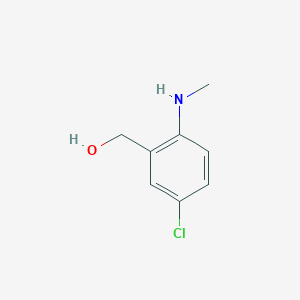
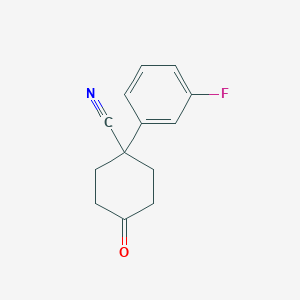


![3-Methyl-[1,1'-biphenyl]-4-ol](/img/structure/B1603774.png)

![2-Chlorothieno[3,2-b]pyridin-3-amine](/img/structure/B1603776.png)
